Methyl-2-methyl-3-phenylglycidate
Overview
Description
Methyl-2-methyl-3-phenylglycidate is a chemical compound with the molecular formula C11H12O3 . It is categorized as a precursor to phenylacetone , and is also used as an analytical reference standard . It is often used in scientific research .
Synthesis Analysis
The synthesis of Methyl-2-methyl-3-phenylglycidate has been described in various scientific papers . The resolution of sodium (E)-3-methyl-3-phenylglycidate and an asymmetric epoxidation of 1,3-diphenyl-2-buten-1-one are some of the methods used in its synthesis .Molecular Structure Analysis
The molecular structure of Methyl-2-methyl-3-phenylglycidate consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
. Physical And Chemical Properties Analysis
The molecular weight of Methyl-2-methyl-3-phenylglycidate is 192.21 g/mol . It has a complexity of 233 and a topological polar surface area of 38.8 Ų . Other properties such as its exact mass, monoisotopic mass, and hydrogen bond acceptor count are also available .Scientific Research Applications
Enzymatic Resolution and Synthesis of Stereoisomers :Methyl-2-methyl-3-phenylglycidate serves as a vital intermediate in the synthesis of various pharmacologically active compounds. Shibatani et al. (1992) highlighted its role in the asymmetric hydrolysis of phenylglycidate ester using esterase from Serratia marcescens to produce optically active phenylglycidate methyl ester, a crucial component for diltiazem, a coronary vasodilator. Similarly, Zheng et al. (2006) utilized whole cells of Pseudomonas putida for the enantioselective hydrolysis of racemic phenylglycidate to prepare (2S, 3R)-methyl-3-phenylglycidate with high enantiomeric excess and yield. These processes emphasize the compound's significance in stereoselective synthesis, which is crucial for creating medications with targeted biological activities (Shibatani et al., 1992; Zheng et al., 2006).
Flavor and Aroma Industry Applications :In the flavor and aroma industry, the compound's derivatives, like ethyl-3-methyl-3-phenylglycidate (known as strawberry aldehyde), play a significant role. Mosandl (1977) succeeded in separating the cis-component of this compound, which demonstrated a much more intense and finer flavor than the previously used mixture of isomers. This accomplishment underscores the compound's utility in improving the quality and intensity of flavoring agents (Mosandl, 1977).
Chemical Synthesis and Structure Determination :In the realm of chemical synthesis and structure determination, Nadal et al. (2011) utilized methyl 3-phenylglycidate as a precursor for a series of pulvinones, employing tandem Dieckmann condensation–alkoxide β-elimination. This illustrates the compound's versatility as a precursor in synthesizing complex organic molecules. Furthermore, the rotational spectrum and molecular geometry of ethyl 3-methyl-3-phenylglycidate were elucidated by Shipman et al. (2011), providing crucial insights into the compound's structural and conformational properties (Nadal et al., 2011; Shipman et al., 2011).
properties
IUPAC Name |
methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPPKJUXIISPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345677 | |
Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2-methyl-3-phenylglycidate | |
CAS RN |
80532-66-7 | |
Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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